N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features an amide linkage, a phenyl group substituted with an amino and a methyl group, and a phenoxy group substituted with a sec-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 5-amino-2-methylbenzoic acid with 2-[2-(sec-butyl)-phenoxy]propanoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving amides and phenoxy groups.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Use in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide: Lacks the sec-butyl group.
N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]propanamide: Has a tert-butyl group instead of a sec-butyl group.
Uniqueness
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-13(2)17-8-6-7-9-19(17)24-15(4)20(23)22-18-12-16(21)11-10-14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTPMIAKJUHDCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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